

# Application Notes and Protocols for Mass Spectrometry-Based Fucosylated Glycan Analysis

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## Compound of Interest

Compound Name: *L-(-)-Fucose*

Cat. No.: *B1675206*

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These application notes provide detailed protocols for the analysis of fucosylated glycans using mass spectrometry (MS). Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation are associated with various diseases, such as cancer and inflammation, making its analysis crucial for biomarker discovery and therapeutic development.<sup>[1][2][3][4][5]</sup> This document outlines two primary workflows: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for glycan profiling and Liquid Chromatography-Mass Spectrometry (LC-MS) for in-depth quantitative and structural analysis.

## I. Workflow for Fucosylated N-Glycan Profiling by MALDI-TOF MS

This workflow provides a rapid and high-throughput method for profiling fucosylated N-glycans. It involves the release of N-glycans from glycoproteins, derivatization by permethylation to enhance ionization and stabilize sialic acids, followed by analysis using MALDI-TOF MS.

### Experimental Protocol

#### 1. N-Glycan Release:

- Objective: To enzymatically release N-linked glycans from the glycoprotein backbone.
- Procedure:
  - Denature 5-100 µg of the glycoprotein sample by heating at 100°C for 10 minutes.
  - Add Peptide-N-Glycosidase F (PNGase F) to the denatured protein sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein. For glycoproteins containing core α1-3 fucosylation, PNGase A may be required.
  - Incubate the reaction mixture overnight at 37°C.
  - Separate the released N-glycans from the deglycosylated protein and peptides using a C18 Sep-Pak cartridge.

## 2. Permethylation of Released N-Glycans:

- Objective: To derivatize the released glycans to improve their ionization efficiency and stability for MS analysis.
- Procedure:
  - Dry the purified N-glycans in a vacuum centrifuge.
  - Add a slurry of sodium hydroxide in dimethyl sulfoxide (DMSO) to the dried glycans.
  - Add iodomethane and shake the mixture for 30 minutes at room temperature.
  - Quench the reaction by the dropwise addition of water.
  - Extract the permethylated glycans with dichloromethane.
  - Wash the organic layer with water until neutral and then dry it down.

## 3. MALDI-TOF MS Analysis:

- Objective: To acquire mass spectra of the permethylated N-glycans for compositional analysis.

- Procedure:
  - Reconstitute the dried, permethylated glycans in a small volume of methanol.
  - Spot 1  $\mu\text{L}$  of the sample onto a MALDI target plate and mix with 1  $\mu\text{L}$  of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB).
  - Allow the spot to air-dry to form crystals.
  - Acquire mass spectra in the positive ion mode over a mass range of  $m/z$  500–5000.

## Data Presentation

The data from MALDI-TOF MS analysis provides a profile of the fucosylated N-glycans present in the sample. The relative abundance of each glycan can be determined by comparing the peak intensities in the mass spectrum.

Table 1: Example of Relative Abundance of Fucosylated N-Glycans Detected by MALDI-TOF MS

m/z (Permethylated)	Proposed Composition	Relative Abundance (%)
2277.1	Hex5HexNAc4Fuc1	45.2
2642.3	Hex5HexNAc4Fuc2	23.1
2816.4	Hex6HexNAc5Fuc1	15.8
3181.6	Hex6HexNAc5Fuc2	9.5
3005.5	Hex5HexNAc4Fuc1NeuAc1	6.4

Note: The proposed composition is based on the observed mass-to-charge ratio ( $m/z$ ) and known biosynthetic pathways. Hex: Hexose, HexNAc: N-acetylhexosamine, Fuc: Fucose, NeuAc: N-acetylneuraminic acid.

## Workflow Diagram



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Caption: Workflow for fucosylated N-glycan profiling by MALDI-TOF MS.

## II. Workflow for Quantitative and Structural Analysis of Fucosylated Glycans by LC-MS/MS

This workflow provides a more detailed analysis of fucosylated glycans, enabling both quantification and structural elucidation, including the differentiation of core and outer-arm fucosylation.

### Experimental Protocol

#### 1. Glycoprotein Digestion and Glycopeptide Enrichment:

- Objective: To generate glycopeptides from the protein sample for LC-MS analysis.
- Procedure:
  - Denature, reduce, and alkylate the protein sample.
  - Digest the protein with trypsin overnight at 37°C to generate peptides and glycopeptides.
  - Enrich the fucosylated glycopeptides using specific lectin affinity chromatography (e.g., with Aleuria aurantia lectin (AOL) or Lens culinaris agglutinin (LCA)) or by hydrophilic interaction liquid chromatography (HILIC).

#### 2. LC-MS/MS Analysis:

- Objective: To separate the glycopeptides and acquire MS and MS/MS data for identification and quantification.
- Procedure:
  - Reconstitute the enriched glycopeptides in a suitable solvent for liquid chromatography.
  - Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  - Separate the glycopeptides using a reversed-phase or HILIC column with an appropriate gradient.
  - Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).

### 3. Data Analysis:

- Objective: To identify the glycopeptides, determine the site of glycosylation, and characterize the glycan structure, including fucose linkages.
- Procedure:
  - Process the raw MS data using specialized software to identify glycopeptides.
  - Analyze the MS/MS spectra to determine the peptide sequence and the composition of the attached glycan.
  - Utilize diagnostic fragment ions to distinguish between core and outer-arm fucosylation. For example, specific Y-ions can be indicative of the fucosylation site. Oxonium ions can also be monitored to confirm outer-arm fucosylation.
  - For quantitative analysis, use label-free approaches by comparing the peak areas of the same glycopeptide across different samples or employ isobaric labeling strategies like Tandem Mass Tags (TMT).

## Data Presentation

Quantitative LC-MS/MS data allows for the comparison of fucosylated glycan abundance at specific glycosylation sites.

Table 2: Example of Quantitative Analysis of Site-Specific Fucosylation

Protein	Glycosylation Site	Glycan Composition	Fold Change (Condition B vs. A)	p-value
Fibrinogen	Asn52	Hex5HexNAc4Fuc1 (Core)	1.2	0.045
Fibrinogen	Asn52	Hex5HexNAc4Fuc1 (Outer-arm)	10.3	<0.001
Haptoglobin	Asn207	Hex6HexNAc5Fuc1	2.5	0.012
Alpha-1-acid glycoprotein	Asn38	Hex5HexNAc4Fuc2	3.1	0.008

## Workflow Diagram



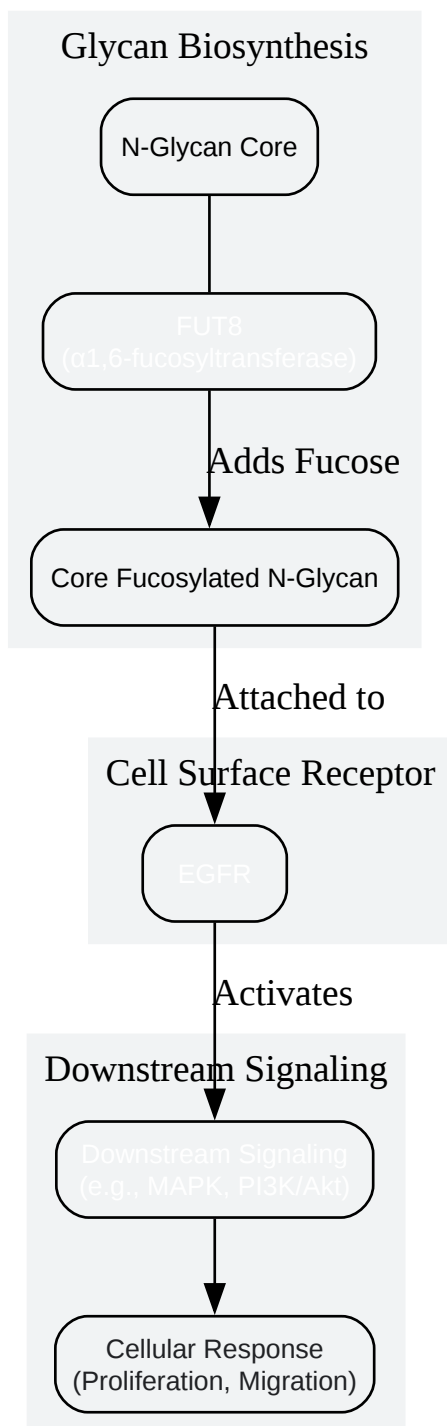
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Caption: Workflow for quantitative and structural analysis of fucosylated glycans by LC-MS/MS.

## Signaling Pathway Context

Alterations in fucosylation can significantly impact cellular signaling. For instance, increased core fucosylation of the EGFR receptor, catalyzed by the enzyme FUT8, can modulate its

signaling activity, contributing to cancer progression. The analysis of fucosylation on such signaling proteins is therefore of high interest.



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Caption: Role of core fucosylation in EGFR signaling.

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